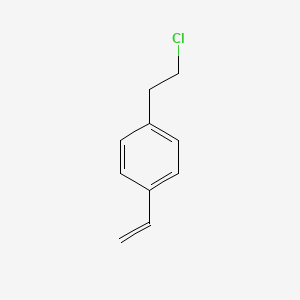

1-(2-Chloroethyl)-4-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSWRXKMHZVDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341847 | |

| Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-48-2 | |

| Record name | 1-(2-Chloroethyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90794-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Fundamental Chemical Reactivity and Transformation Pathways

Reactivity of the Vinyl Moiety

The vinyl group in 1-(2-Chloroethyl)-4-vinylbenzene is susceptible to various addition reactions, characteristic of styrenic monomers. These reactions include cycloadditions and polymerization through radical or cationic mechanisms.

The vinyl group of styrenic compounds, including analogs of this compound, can participate in cycloaddition reactions. While direct studies on this compound are limited, the reactivity of similar structures provides valuable insights.

Diels-Alder Reactions: Styrene (B11656) and its derivatives can act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition, to form six-membered rings. nih.govresearchgate.net These reactions are crucial for constructing complex cyclic and polycyclic structures. nih.govresearchgate.net For instance, styrene derivatives have been shown to undergo cascade multiple Diels-Alder reactions with dienophiles like maleimide (B117702) or maleic anhydride. nih.gov The thermoreversibility of some Diels-Alder reactions has been utilized to create dynamic nanomaterials from block copolymers containing styrene. rsc.org

[3+2] Cycloaddition Reactions: These reactions involve a three-atom component (1,3-dipole) and a two-atom component (dipolarophile), leading to the formation of five-membered rings. nih.govuchicago.eduyoutube.com Vinylarenes, such as styrene, can serve as the two-atom component. acs.org Visible light-mediated intermolecular [3+2] cycloaddition reactions have been developed for vinylcyclopropanes, demonstrating a pathway to increase molecular complexity under mild conditions. nih.gov This type of reaction is a powerful tool for synthesizing functionalized five-membered carbocyclic rings. nih.gov

The reactivity in these cycloaddition reactions is influenced by the electronic properties of both the diene/dipole and the dienophile/dipolarophile. The substituents on the aromatic ring of the styrene analog play a significant role in modulating the reactivity of the vinyl group.

The vinyl group of this compound can undergo radical polymerization, a common method for producing polystyrene and its derivatives. epa.govopen.edulibretexts.org The process is initiated by free radicals generated from the thermal decomposition of an initiator molecule. epa.govopen.edu

Common initiators for the radical polymerization of styrene and its analogs include:

Azoisobutyronitrile (AIBN): Decomposes upon heating to form isobutyronitrile (B166230) radicals and nitrogen gas. libretexts.org

Benzoyl peroxide (BPO): The weak oxygen-oxygen single bond cleaves to form benzoate (B1203000) radicals, which can then decarboxylate to yield phenyl radicals. open.edulibretexts.org

Potassium persulfate: Often used in emulsion polymerizations. epa.gov

The initiation step involves the addition of the initiator radical to the vinyl group of the styrene monomer, forming a new, more stable benzylic radical. libretexts.org This benzylic radical then propagates the polymer chain by adding to subsequent monomer units. libretexts.org

A more controlled method for radical polymerization is Atom Transfer Radical Polymerization (ATRP) , which has been successfully applied to styrene and its derivatives. cmu.educmu.edudtic.milwikipedia.org ATRP utilizes a transition metal catalyst (commonly a copper complex) to reversibly activate and deactivate the growing polymer chains. wikipedia.orgyoutube.com This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.eduwikipedia.org A variety of initiators, including benzylic halides, can be used in the ATRP of styrenes. cmu.edu

Table 1: Comparison of Radical Polymerization Initiators for Styrenic Monomers

| Initiator | Initiation Mechanism | Typical Application |

|---|---|---|

| Azoisobutyronitrile (AIBN) | Thermal decomposition to form isobutyronitrile radicals. libretexts.org | Solution and bulk polymerization. libretexts.org |

| Benzoyl Peroxide (BPO) | Thermal decomposition to form phenyl radicals. open.edulibretexts.org | Solution and bulk polymerization. open.edu |

Cationic polymerization is another important pathway for the polymerization of vinyl monomers, particularly those with electron-donating substituents that can stabilize a cationic propagating center. libretexts.orgwpmucdn.com While styrene itself can undergo cationic polymerization, vinyl ethers are particularly well-suited for this mechanism due to the strong electron-donating nature of the ether group. nsf.govrsc.orgnih.govrsc.orgacs.org

The general mechanism for cationic polymerization involves:

Initiation: Generation of a carbocation from the monomer. This is often achieved using a protic acid or a Lewis acid in conjunction with a proton source (co-catalyst).

Propagation: The carbocationic chain end adds to another monomer molecule, regenerating the carbocation at the new chain end.

Chain Transfer and Termination: The propagating chain can be terminated or transferred to another molecule, ending the growth of that particular chain.

Studies on the cationic copolymerization of 2-chloroethyl vinyl ether with styrene derivatives have shown that the reactivity and copolymer composition are influenced by the choice of solvent and catalyst. tandfonline.com For instance, using a polar solvent or a stronger catalyst tends to increase the incorporation of the styrene derivative into the copolymer. tandfonline.com

Recent advancements in cationic polymerization of vinyl ethers include the development of catalyst-controlled stereoselective polymerization and living/controlled polymerization techniques like cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nsf.govacs.org These methods offer enhanced control over the polymer architecture and properties. rsc.orgacs.org

Transformations Involving the Chloroethyl Group

The chloroethyl group on the benzene (B151609) ring provides a second reactive handle for chemical modification, distinct from the vinyl group. This allows for post-polymerization modification or the synthesis of new monomers.

The chloroethyl group can undergo dehydrohalogenation, an elimination reaction where hydrogen chloride (HCl) is removed to form a new double bond. This reaction can be used to convert this compound into divinylbenzene (B73037). Divinylbenzene is an important crosslinking agent used in the production of materials like ion-exchange resins. wikipedia.org The dehydrogenation of diethylbenzene is the primary industrial route to produce divinylbenzene. wikipedia.orggoogle.com

The chlorine atom in the chloroethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various heteroatoms. researchgate.net This is a versatile method for functionalizing polymers derived from monomers containing a chloroethyl or similar haloalkyl group. rsc.orgnih.gov

A common example is the quaternization of polymers containing vinylbenzyl chloride units. rsc.orgmdpi.comresearchgate.netrsc.org This process typically involves the reaction of the chloromethyl group with a tertiary amine to form a quaternary ammonium (B1175870) salt. rsc.orgmdpi.comrsc.org This modification imparts cationic properties to the polymer, making it useful for applications such as anion exchange membranes. rsc.orgrsc.org The reaction can be carried out with various amines, such as trimethylamine. rsc.org

In some cases, a two-step process is employed where the chloride is first substituted by a more reactive halide, such as iodide (Finkelstein reaction), to facilitate the subsequent reaction with a weaker nucleophile. This approach can enhance the efficiency of the substitution reaction.

Table 2: Examples of Nucleophilic Substitution on Haloalkyl-Functionalized Polymers

| Polymer Type | Nucleophile | Functional Group Introduced | Application |

|---|---|---|---|

| Poly(vinylbenzyl chloride) | Tertiary Amines (e.g., Trimethylamine) | Quaternary Ammonium Salt rsc.orgrsc.org | Anion Exchange Membranes rsc.orgrsc.org |

| Poly(vinyl chloride) | Azide (B81097) (N₃⁻) | Azide Group researchgate.net | Precursor for further modification |

The ability to perform these distinct chemical transformations on the vinyl and chloroethyl groups of this compound underscores its utility as a versatile monomer for creating a wide range of functional polymers and materials.

Quaternization Reactions to Form Ionic Derivatives (e.g., ammonium/phosphonium (B103445) compounds)

No studies detailing the quaternization of this compound with amines (to form ammonium salts) or phosphines (to form phosphonium salts) were identified.

Research on the related compound, 4-vinylbenzyl chloride (VBC), shows it readily undergoes quaternization. For example, polymers of VBC are frequently modified with various amines and phosphines. This high reactivity is due to the benzylic nature of the chloride, which stabilizes the transition state of nucleophilic substitution reactions. In contrast, this compound possesses a primary alkyl chloride, which is significantly less reactive towards nucleophiles under similar conditions. Without specific experimental data, reaction conditions, rates, and yields for the quaternization of this compound cannot be provided.

Chemo- and Regioselectivity Studies of Reactions

No literature was found that investigates the chemo- or regioselectivity of reactions involving this compound.

This bifunctional molecule contains two primary reactive sites: the vinyl group and the chloroethyl group. Chemoselectivity studies would explore reaction conditions that allow for the selective transformation of one functional group while leaving the other intact. For example:

Reaction at the vinyl group: This could include polymerization, hydrogenation, or epoxidation, without disturbing the chloroethyl group.

Reaction at the chloroethyl group: This would primarily involve nucleophilic substitution of the chloride ion, without affecting the vinyl group.

The key challenge in such studies is preventing undesired side reactions, such as polymerization of the vinyl group when attempting substitution at the chloroethyl site, or reaction of the vinyl group when a reagent intended for the chloride is also a polymerization initiator. The absence of published research indicates that these selective transformations have not been documented for this specific compound.

V. Post Polymerization Modification and Advanced Derivatization

Chemical Modification of Pendant Chloroethyl Groups on Polymer Backbones

The primary route for the functionalization of poly(1-(2-chloroethyl)-4-vinylbenzene) involves the chemical modification of its pendant chloroethyl groups. The carbon-chlorine bond in the ethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional moieties.

The pendant chloroethyl group readily reacts with various nucleophiles, including primary, secondary, and tertiary amines, as well as nitrogen-containing heterocyclic compounds. researchgate.net This allows for the covalent attachment of these functionalities to the polymer backbone. The reaction of the chloroethyl group with amines, such as tertiary amines, proceeds via a Menshutkin N-alkylation reaction. wiley-vch.de Similarly, heterocyclic compounds like imidazole (B134444) and its derivatives can be grafted onto the polymer chain. researchgate.net For instance, the quaternization reaction of 1-methylimidazole (B24206) with a haloalkane group (like the chloroethyl group) is typically fast and results in a high yield. researchgate.net These modification reactions are fundamental in creating polymers with altered solubility, basicity, and chelating properties. wiley-vch.de The introduction of amino functionalities is a well-established method for creating materials for applications such as ion exchange or metal cation extraction. wiley-vch.de

Table 1: Examples of Amine and Heterocyclic Functionalization This table is interactive. Click on the headers to sort.

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Tertiary Amine (e.g., Trimethylamine) | Quaternary Ammonium (B1175870) Salt | Ion Exchange, Antimicrobial Surfaces |

| 1-Methylimidazole | 1-Methyl-3-vinylbenzylimidazolium chloride | Poly(ionic liquid) precursor |

| Pyridine | Pyridinium Salt | Catalysis, Functional Resins |

A significant application of modifying the chloroethyl group is the synthesis of ionic polymers. These materials contain ionic groups covalently bound to the polymer backbone. youtube.com

Quaternary Ammonium Polymers: The reaction of the pendant chloroethyl groups with tertiary amines leads to the formation of quaternary ammonium salts along the polymer chain. This conversion transforms the neutral polymer into a polyelectrolyte, significantly altering its physical and chemical properties, such as its solubility in polar solvents.

Poly(ionic liquid)s (PILs): A more advanced class of ionic polymers, poly(ionic liquid)s, can be synthesized by reacting the polymer backbone with heterocyclic compounds. youtube.com For example, the reaction with N-alkylimidazoles, such as 1-butylimidazole (B119223) or 1-methylimidazole, results in the formation of imidazolium (B1220033) salts on the polymer side chains. researchgate.net The resulting polymer is a PIL, where each repeating unit contains an ionic liquid moiety. These materials combine the unique properties of ionic liquids (e.g., high thermal stability, ionic conductivity) with the processability of polymers. youtube.comresearchgate.net The synthesis often involves a two-step process: a quaternization reaction with a vinylbenzyl chloride-type monomer, followed by anion exchange to introduce anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). researchgate.net

Table 2: Synthesis of Ionic Polymers This table is interactive. Click on the headers to sort.

| Reagent | Resulting Structure | Polymer Type |

|---|---|---|

| Trimethylamine | Pendant Quaternary Ammonium | Quaternary Ammonium Polymer |

| 1-Butylimidazole | Pendant Imidazolium Salt | Poly(ionic liquid) |

The polymer backbone of poly(this compound) is an ideal scaffold for creating graft copolymers, which consist of a main polymer chain with one or more side chains of a different chemical composition. Both "grafting-from" and "grafting-to" methodologies can be employed.

Grafting-From: In this approach, active sites are generated along the backbone from which a second monomer is polymerized, growing the side chains directly from the scaffold. The chloroethyl groups can be chemically converted into initiators for controlled radical polymerization (e.g., ATRP) or ring-opening polymerization. For instance, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether (a structurally similar polymer) have been used as scaffolds where the chloroethyl groups initiate the ring-opening polymerization of monomers like ε-caprolactone (CL) or L-lactide (LLA) to grow polyester (B1180765) side chains.

Grafting-To: This method involves attaching pre-synthesized polymer chains with reactive end-groups to the main polymer backbone. The chloroethyl groups serve as electrophilic sites that can react with nucleophilic end-groups on the pre-made polymer chains (e.g., carboxylate or alkoxide chain ends of poly(ε-caprolactone) or poly(L-lactide)). This approach allows for precise control over the molecular weight and structure of the grafted side chains before they are attached to the backbone.

Functionalization of Vinyl-Derived Units within the Polymer Backbone

While the vast majority of chemical modifications on poly(this compound) occur at the pendant chloroethyl group, the polymer backbone itself is a polystyrene derivative. The aromatic rings of the polystyrene backbone are generally stable and unreactive under many conditions. However, post-polymerization modification of the polystyrene backbone itself is possible, though it often requires specific and sometimes harsh reaction conditions that could potentially compete with or degrade the pendant chloroethyl group. nih.gov

Reactions such as Friedel-Crafts alkylation or acylation can introduce functional groups onto the aromatic rings, but the Lewis acid catalysts used could also interact with the chloroethyl moiety. wiley-vch.de Other reported modifications of polystyrene backbones include sulfonation and phosphorylation. preprints.orgwiley-vch.dewiley-vch.de For example, a manganese-catalyzed C-H activation method has been developed to directly phosphorylate the aromatic rings of polystyrene, enhancing properties like flame retardancy. preprints.orgwiley-vch.de While technically feasible, these backbone modifications are less common for this specific polymer because the chloroethyl group provides a much more accessible and selective reaction site for introducing a wide variety of functionalities under milder conditions. Therefore, functionalization almost exclusively targets the pendant group.

Design of Reactive Polymer Scaffolds

Poly(this compound) is a prime example of a "scaffold" polymer. Such polymers are designed and synthesized to serve as a foundational structure onto which a variety of chemical functionalities can be subsequently added. This approach allows for the large-scale synthesis of a single parent polymer, which can then be divided and modified in numerous ways to create a library of new materials with diverse properties.

The utility of poly(this compound) as a reactive scaffold is demonstrated by the breadth of modifications it can undergo. As detailed previously, it can be functionalized with small molecules like amines and heterocycles (Section 5.1.1), converted into advanced ionic architectures like PILs (Section 5.1.2), and used to construct complex macromolecular structures like graft copolymers (Section 5.1.3). This versatility makes it a valuable intermediate for developing materials for specialized applications, including ion-exchange resins, catalysts, and materials for biomedical use. nih.govwiley-vch.de The ability to use this single polymer platform to generate materials with vastly different properties underscores the power and efficiency of the post-polymerization modification strategy.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Butylimidazole |

| 1-Methylimidazole |

| 2-Chloroethyl vinyl ether |

| ε-caprolactone (CL) |

| L-lactide (LLA) |

| n-butyl vinyl ether |

| Poly(ε-caprolactone) (PCL) |

| Poly(L-lactide) (PLLA) |

| Poly(this compound) |

| Pyridine |

| Tetramethylethylenediamine |

| Trimethylamine |

| Diethanolamine |

| Tetrafluoroborate |

Vi. Applications in Advanced Materials Science and Engineering

Functional Polymer Development

The ability to modify the chloroethyl group or copolymerize the vinyl group provides a pathway to a vast array of functional polymers. These materials are designed with specific chemical, thermal, or mechanical properties for specialized tasks.

Polymers derived from vinylbenzyl precursors are crucial in the development of proton-conducting membranes, which are essential components of fuel cells. By introducing acidic functional groups, such as phosphonic acid, onto the polymer backbone, materials with high proton conductivity can be achieved.

Copolymers of diisopropyl-p-vinylbenzyl phosphonate (B1237965) and nitrogen-containing heterocycles like 1-vinyl-1,2,4-triazole (B1205247) or 1-vinylimidazole (B27976) have been synthesized to create anhydrous proton-conducting membranes. mdpi.comacs.org The phosphonic acid groups serve as proton-donating sites, while the heterocyclic units can act as proton solvents, facilitating proton transport, especially under anhydrous conditions. mdpi.com After hydrolysis of the phosphonate ester groups, the resulting poly(vinylbenzyl phosphonic acid-co-1-vinylimidazole) copolymer exhibits high proton conductivity. acs.org For instance, a copolymer of vinylbenzylphosphonic acid and 1-vinylimidazole (P(VBPA-co-1VI)) has shown a proton conductivity as high as 10⁻¹ S·cm⁻¹ at 30 °C. acs.org

Another approach involves blending phosphorylated poly(vinylbenzyl chloride) (PPVBC) with other polymers like sulfonated poly(aryl ether nitrile) (SPAEN). semanticscholar.org These blend membranes demonstrate enhanced mechanical properties and improved through-plane proton conductivity, particularly at lower humidity levels. semanticscholar.org The chemical interaction between the phosphoric acid and sulfonic acid groups creates a robust network for proton transport. semanticscholar.org At 70% relative humidity (RH), a blend membrane containing 8% PPVBC (SPM-8%) achieved a proton conductivity of 98 mS·cm⁻¹, which is higher than that of Nafion 212 under the same conditions. semanticscholar.org

| Polymer System | Key Components | Operating Conditions | Reported Proton Conductivity | Reference |

|---|---|---|---|---|

| Poly(vinyl triazole-co-vinyl phosphonic acid) | 1-vinyl-1,2,4-triazole, Diisopropyl-p-vinylbenzyl phosphonate | 150 °C (Anhydrous) | 6.0 × 10⁻³ S/cm | mdpi.com |

| P(VBPA-co-1VI) | Vinylbenzylphosphonic acid, 1-vinylimidazole | 30 °C | 10⁻¹ S/cm | acs.org |

| SPM-8% Blend Membrane | Sulfonated poly(aryl ether nitrile) (SPAEN), Phosphorylated poly(vinylbenzyl chloride) (PPVBC) | 80 °C, 70% RH | 98 mS/cm | semanticscholar.org |

| SPM-8% Blend Membrane | Sulfonated poly(aryl ether nitrile) (SPAEN), Phosphorylated poly(vinylbenzyl chloride) (PPVBC) | 80 °C, 95% RH | 147 mS/cm | semanticscholar.org |

Thermo-responsive polymers undergo a reversible phase transition in solution in response to temperature changes. This behavior is characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers based on N-(4-vinylbenzyl)-N,N-dialkylamine, which can be synthesized from vinylbenzyl precursors, represent a versatile family of such "smart" materials. researchgate.net

These polymers can exhibit either LCST, UCST, or both, depending on the specific dialkylamino groups and the solvent system, such as alcohol or alcohol/water mixtures. researchgate.net The phase transition is influenced by factors like polymer molecular weight, concentration, and the presence of additives. researchgate.net For example, a doubly thermo-responsive triblock copolymer, PVMA₅₃-b-PVEA₁₀₈-b-PVMA₅₃, demonstrates two distinct LCSTs. The PVEA block undergoes a phase transition at 32.5 °C, forming core-corona micelles, followed by a second transition of the PVMA block at 54.5 °C. researchgate.net

Another class of related thermo-responsive systems is based on poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides. rsc.org These water-soluble polyelectrolytes exhibit temperature-responsive behavior upon the addition of various salts. rsc.org The nature of the transition depends on the structure of the polymer; for instance, a polymer with ethyl chains shows UCST behavior, while those with butyl or pentyl chains exhibit LCST behavior. rsc.org

| Polymer System | Stimulus | Response Type | Key Findings | Reference |

|---|---|---|---|---|

| Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] | Temperature (in alcohol/water) | LCST and/or UCST | Phase transition is highly dependent on the solvent and specific alkyl groups. researchgate.net | researchgate.net |

| PVMA₅₃-b-PVEA₁₀₈-b-PVMA₅₃ | Temperature | Dual LCST | Exhibits two distinct phase transitions at 32.5 °C and 54.5 °C. researchgate.net | researchgate.net |

| Poly[triethyl-(4-vinylbenzyl)ammonium] chloride | Temperature + Salt | UCST | Phase transition is induced by the addition of salt. rsc.org | rsc.org |

| Poly[tributyl-(4-vinylbenzyl)ammonium] chloride | Temperature + Salt | LCST | The length of the alkyl chain determines the type of thermal response. rsc.org | rsc.org |

The immobilization of homogeneous catalysts onto solid supports combines the advantages of high activity and selectivity with ease of separation and recyclability. Porous polymers derived from vinylbenzyl chloride (a close derivative of 1-(2-chloroethyl)-4-vinylbenzene) and a cross-linker like divinylbenzene (B73037) are widely used for this purpose. researchgate.netmdpi.com These materials, often in the form of beads or resins, provide a robust and high-surface-area scaffold for anchoring catalytic species.

For example, Merrifield-type resins are created by copolymerizing 4-vinylbenzyl chloride with styrene (B11656) and divinylbenzene. researchgate.net The chloromethyl groups on these resins are versatile handles for the covalent attachment of various catalysts. mdpi.com High surface area resins (over 600 m²g⁻¹) have been prepared using vinylbenzyl chloride and a high level of divinylbenzene with a porogen, which were then used to support platinum catalysts for hydrosilylation reactions. scispace.com Similarly, oxidovanadium(IV) complexes have been immobilized on chloromethylated polystyrene cross-linked with divinylbenzene to create heterogeneous catalysts for the synthesis of biologically active imidazole (B134444) derivatives. mdpi.com These supported catalysts demonstrate excellent activity and can be recycled for multiple catalytic cycles. mdpi.com

Polymer-based encapsulation is a technology used to protect sensitive active ingredients, such as enzymes or drugs, from the surrounding environment and to control their release. The functionalizability of polymers derived from this compound makes them suitable candidates for creating encapsulation matrices. Techniques such as nanoprecipitation, ionic gelation, and spray drying are commonly employed to create these micro- or nanostructures. mdpi.com

The process of nanoprecipitation involves the interfacial deposition of a polymer following the displacement of a solvent. mdpi.com The vinylbenzyl moiety can be functionalized with groups that can interact with the target molecule, facilitating its entrapment within the forming polymer nanoparticle. For instance, polymers with amine or phosphonate groups can form electrostatic or hydrogen-bonding interactions with active molecules, leading to high encapsulation efficiency. While chitosan (B1678972) and sodium alginate are commonly used, the tailorability of synthetic polymers from vinylbenzyl precursors offers the potential to design highly specific encapsulation systems. mdpi.com

Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. wikipedia.org They can be classified as main-chain or side-chain LCPs, depending on whether the liquid-crystal-forming unit (mesogen) is part of the polymer backbone or attached as a pendant group. medcraveebooks.com

The vinylbenzyl framework is an ideal backbone for creating side-chain LCPs. Mesogenic units, such as those based on cholesterol or aromatic esters, can be attached to the polymer backbone, often via a flexible spacer group. medcraveebooks.commdpi.com This spacer decouples the motion of the mesogen from the polymer backbone, allowing for the formation of ordered liquid crystalline phases (mesophases) such as nematic or smectic phases. mdpi.com The synthesis of polymers bearing cholesteryl side groups has shown that a longer spacer length leads to lower phase transition temperatures and wider liquid crystalline temperature ranges. mdpi.com While commercial LCPs like Vectra are typically aromatic copolyesters, the principles of attaching mesogenic side groups to a flexible backbone are applicable to polymers derived from vinylbenzyl monomers. mdpi.com

Material Forms and Morphologies

The applications of polymers derived from this compound are intrinsically linked to their physical form and morphology. The ability to control the polymer architecture at both the molecular and macroscopic levels allows for the creation of materials optimized for specific functions.

Membranes: For applications in proton conduction for fuel cells, the polymers are typically cast into dense, non-porous membranes. These films must be mechanically robust and impermeable to fuel while allowing efficient transport of protons. semanticscholar.org

Porous Supports and Resins: In catalysis, the most common form is porous spherical beads or resins. researchgate.netscispace.com These are often synthesized by suspension polymerization. An alternative morphology is the polyHIPE, a highly porous monolithic material with an open-cellular structure created by polymerizing a high internal phase emulsion. researchgate.net

Micelles and Soluble Polymers: Thermo-responsive systems exist as soluble polymers in a solvent at one temperature and form aggregates or micelles upon crossing the LCST or UCST. researchgate.net These self-assembled structures are on the nanometer scale and are key to applications in drug delivery and smart coatings.

Nanoparticles and Capsules: For encapsulation, polymers are formulated into micro- or nanoparticles. These can be solid matrices with the active agent dispersed throughout or core-shell structures where a polymer shell encloses a liquid or solid core. mdpi.com

Porous Polymer Architectures (e.g., derived from water-in-oil-in-water emulsions)

The creation of porous polymer architectures is a significant area of materials science, and emulsion templating is a powerful technique for this purpose. Specifically, high internal phase emulsions (HIPEs), where the internal phase volume exceeds 74%, can be polymerized to form highly porous materials known as polyHIPEs. While direct studies on this compound are not prevalent, its close structural analog, 4-vinylbenzyl chloride (VBC), is extensively used to create such structures, demonstrating the utility of the vinylbenzyl moiety.

Water-in-oil-in-water (W/O/W) double emulsions serve as sophisticated templates for generating porous spherical polymer particles. aip.org In this method, a water-in-oil (W/O) HIPE is first created, with the monomer, such as VBC, residing in the continuous oil phase. This primary emulsion is then dispersed in an outer aqueous phase containing a stabilizer, like poly(N-vinylpyrrolidone) (PVP), to form the W/O/W emulsion. Polymerization of the oil phase solidifies the structure. Subsequent removal of the internal water droplets and the outer aqueous phase yields porous, often spherical, polymer supports. aip.orgnih.gov The resulting materials possess a highly interconnected cellular topology. beilstein-journals.org

The characteristics of these porous architectures can be precisely controlled by manipulating the emulsion parameters. For instance, the concentration of the suspension stabilizer has a strong influence on the final particle form and size. aip.orgnih.gov Research on VBC-based systems shows that lower concentrations of PVP lead to the formation of larger spherical polymer particles. nih.gov The resulting porous supports are highly reactive due to the presence of the chloromethyl group, a feature directly analogous to the chloroethyl group in the subject compound. This reactivity allows for further functionalization, for example, by reaction with various amines to create derivatives for applications in catalysis or separation science. aip.orgnih.gov

Table 1: Representative Properties of Porous Polymers Derived from Vinylbenzyl-Based W/O/W Emulsions

| Property | Value / Description | Source(s) |

|---|---|---|

| Pore Volume | ~85% | aip.orgnih.gov |

| Particle Diameter | 50 - 150 µm | aip.orgnih.gov |

| Morphology | Interconnected cellular structure, spherical particles | aip.orgbeilstein-journals.org |

| Controlling Factors | Stabilizer concentration (e.g., PVP) affects particle size | aip.orgnih.gov |

| Post-Functionalization | Reactive chloride groups allow for derivatization (e.g., with amines) | aip.orgnih.gov |

Thin Films and Coatings Fabrication

Polymers derived from this compound are well-suited for the fabrication of functional thin films and coatings due to the dual functionality of the monomer. The vinyl group enables polymerization, while the chloroethyl group provides a reactive site for covalent attachment to surfaces or for subsequent chemical modification of the film.

A common and powerful method for creating well-defined polymer coatings is surface-initiated polymerization, often referred to as a "grafting from" technique. In this approach, an initiator is immobilized on a substrate surface, and monomers are polymerized directly from these surface-bound sites. This results in a dense layer of polymer chains covalently attached to the surface, forming a robust and stable coating. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to precisely control the thickness and architecture of the polymer shell. beilstein-journals.orgnih.gov

For a monomer like this compound or its analog VBC, this process would create a surface coated with poly(this compound). The resulting thin film possesses a high density of reactive chloroethyl groups. These groups serve as versatile handles for post-polymerization modification, allowing the chemical properties of the coating to be tailored. nih.gov For instance, the pendant chloride groups can readily undergo nucleophilic substitution reactions, enabling the introduction of a wide array of functional moieties to the surface. beilstein-journals.org This strategy is used to design surfaces with specific properties, such as antibacterial activity, controlled wettability, or for the immobilization of catalysts or biomolecules. daryatamin.com

Table 2: Fabrication and Properties of Functional Polymer Thin Films

| Aspect | Description | Source(s) |

|---|---|---|

| Fabrication Method | Surface-initiated polymerization (e.g., "grafting from" via RAFT) | beilstein-journals.orgnih.gov |

| Monomer Role | Vinyl group participates in polymerization to form the film backbone | beilstein-journals.org |

| Key Feature | Pendant chloroethyl groups provide latent reactivity | nih.gov |

| Post-Modification | Allows for covalent attachment of various functional molecules via nucleophilic substitution | beilstein-journals.orgnih.gov |

| Potential Applications | Switchable surface coatings, antibacterial surfaces, platforms for biomolecule immobilization | unistra.fr |

Structure-Performance Relationships in Derived Materials

Backbone Contribution: The vinylbenzene component of the monomer provides a polystyrene-like backbone. This typically imparts properties such as rigidity, thermal stability up to a certain threshold, and hydrophobicity. The thermal stability of poly(vinylbenzyl chloride), for example, has been shown to be robust up to approximately 275 °C. ukm.my The mechanical properties, such as modulus and hardness, will be heavily influenced by the polystyrene character of the main chain.

Functional Group Reactivity: The defining feature of this monomer is the 2-chloroethyl group. This group is a reactive site for nucleophilic substitution, making polymers derived from it valuable intermediates for creating more complex functional materials. beilstein-journals.orgnih.gov The performance of the material in applications such as functional coatings or reactive membranes is directly dependent on the accessibility and reactivity of this group. The chlorine atom on the ethyl side chain is a key site for these modifications. mdpi.com For instance, the efficiency of a subsequent grafting or substitution reaction will depend on the density of these groups and steric hindrance from the polymer backbone. mdpi.com

Linear Polymers: Simple linear polymers will be soluble in appropriate organic solvents and can be used for spin-coating or dip-coating applications.

Cross-linked Networks: If this compound is copolymerized with a cross-linking agent like divinylbenzene (DVB), a rigid, insoluble network is formed. strath.ac.uk The degree of cross-linking directly impacts the mechanical properties, solvent swellability, and porosity of the material. Higher cross-link density generally leads to increased rigidity and reduced swelling.

Grafted Polymers: As discussed in the context of thin films, when the polymer is grafted from a surface, its performance is dictated by the chain density, length, and conformation of the grafted chains. These factors influence the accessibility of the chloroethyl groups for subsequent reactions. beilstein-journals.org

The relationship between these structural elements and the material's performance is crucial for designing materials with predictable and optimized characteristics for advanced applications.

Table 3: Correlation of Structural Features and Material Performance

| Structural Feature | Influence on Performance | Source(s) |

|---|---|---|

| Poly(vinylbenzene) Backbone | Provides thermal stability, rigidity, and hydrophobicity. | ukm.my |

| Pendant Chloroethyl Group | Acts as a reactive site for post-polymerization modification, enabling functionalization. | beilstein-journals.orgnih.govmdpi.com |

| Cross-linking (e.g., with DVB) | Increases mechanical stiffness, thermal stability, and solvent resistance; controls porosity. | strath.ac.uk |

| Polymer Architecture (Linear vs. Grafted) | Determines solubility and processability (linear) or dictates surface properties and reactivity (grafted). | beilstein-journals.orgunistra.fr |

Vii. Computational and Theoretical Chemical Investigations

Mechanistic Studies of Reaction Pathways

Theoretical models are crucial for elucidating the step-by-step sequence of chemical reactions. For 1-(2-Chloroethyl)-4-vinylbenzene, these studies can predict the feasibility and outcomes of various transformations, such as cycloadditions and eliminations.

Molecular Electron Density Theory (MEDT) is a powerful framework for studying cycloaddition reactions involving the vinyl group of this compound. By analyzing the changes in electron density along the reaction coordinate, MEDT can determine whether a reaction is favorable and what products will be formed.

E2 Elimination is a key reaction pathway for the chloroethyl group. The bimolecular elimination (E2) reaction involves the concerted removal of a proton and a leaving group (in this case, the chloride ion) by a base to form an alkene. youtube.commasterorganicchemistry.com The rate of this second-order reaction depends on the concentrations of both the substrate and the base. youtube.com For an E2 reaction to occur, a specific stereochemical arrangement known as anti-periplanar (or anti-coplanar) geometry is required, where the hydrogen atom to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. libretexts.org This requirement influences the stereoselectivity of the reaction, potentially leading to the preferential formation of one stereoisomer over another. libretexts.org Theoretical studies can model the transition state of this process, calculating its energy and geometry to predict the reaction rate and the most favorable product. masterorganicchemistry.comlibretexts.org

Table 1: Illustrative Data from Theoretical Mechanistic Studies

| Reaction Type | Theoretical Method | Calculated Parameter | Illustrative Value | Significance |

| Diels-Alder Cycloaddition | MEDT / DFT | Activation Energy (kcal/mol) | 15 - 25 | Predicts reaction feasibility and rate. |

| E2 Elimination | DFT (B3LYP/6-31G) | Transition State Energy (Hartree) | -450.12345 | Identifies the energy barrier for the elimination reaction. |

| E2 Elimination | DFT (B3LYP/6-31G) | Key Bond Distances in TS (Å) | C-H: 1.5, C-Cl: 2.1 | Elucidates the structure of the transition state. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed information about the electronic structure of this compound, which governs its reactivity. pageplace.demdpi.com

These calculations can determine a variety of electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability and its tendency to participate in electronic transitions.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic or electrophilic attack.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution and is used to predict how the molecule will interact with other polar molecules or ions.

These calculated parameters are fundamental for predicting how this compound will behave in different chemical environments and for designing new reactions. dtic.mil

Table 2: Illustrative Data from Quantum Chemical Calculations

| Property | Computational Method | Illustrative Calculated Value | Significance |

| HOMO Energy | DFT (B3LYP/6-311+G) | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | DFT (B3LYP/6-311+G) | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | DFT (B3LYP/6-311+G) | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | DFT (B3LYP/6-311+G) | 2.1 Debye | Predicts polarity and solubility. |

| Partial Charge on Cl | Mulliken Population Analysis | -0.25 e | Identifies the chlorine atom as a site for nucleophilic displacement. |

Polymerization Kinetics and Thermodynamics Modeling

Modeling the polymerization of this compound is essential for controlling the properties of the resulting polymer, poly(this compound). Mathematical models can simulate the polymerization process under various conditions. researchgate.netscielo.brscielo.br

Kinetics Modeling: Kinetic models for free-radical polymerization, a likely method for the vinyl group, involve a series of differential equations that describe the rates of initiation, propagation, chain transfer, and termination. scielo.br By solving these equations, it is possible to predict key parameters such as:

Monomer conversion over time.

Rate of polymerization.

Average molecular weight (Number-average, Mₙ, and Weight-average, Mₙ) and polydispersity index (PDI) of the polymer. mdpi.com

Thermodynamics Modeling: Thermodynamic models, often based on equations of state, are used to describe the phase behavior of the monomer-polymer system during polymerization. researchgate.netscielo.br This is particularly important for bulk or solution polymerization processes, where understanding the vapor-liquid equilibrium is necessary to control the reaction temperature and pressure. researchgate.netscielo.br These models help in predicting properties like the heat of polymerization, which is crucial for reactor design and safety.

Table 3: Illustrative Parameters from Polymerization Modeling

| Parameter | Type of Model | Illustrative Value | Significance |

| Propagation Rate Constant (kₚ) | Kinetic Model | 350 L/(mol·s) at 60°C | Determines the rate of polymer chain growth. |

| Termination Rate Constant (kₜ) | Kinetic Model | 1.5 x 10⁷ L/(mol·s) at 60°C | Influences the final molecular weight of the polymer. |

| Monomer Conversion | Kinetic Simulation | 85% after 5 hours | Predicts the yield of the polymerization reaction. |

| Polydispersity Index (PDI) | Kinetic Simulation | 1.8 - 2.5 | Describes the breadth of the molecular weight distribution. |

| Enthalpy of Polymerization (ΔHₚ) | Thermodynamic Model | -70 kJ/mol | Quantifies the heat released during polymerization for reactor design. |

Molecular Dynamics Simulations for Polymer Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For poly(this compound), MD simulations can predict a wide range of macroscopic properties by modeling the behavior of polymer chains at the atomic level. youtube.commdpi.commdpi.com

Starting from an initial configuration of polymer chains in a simulation box, MD solves Newton's equations of motion for every atom, allowing the system to evolve and reach equilibrium. From the resulting trajectories, various structural, dynamic, and thermodynamic properties can be calculated:

Structural Properties: Radius of gyration (a measure of chain size), end-to-end distance, and radial distribution functions that describe the packing of polymer chains. nih.gov

Mechanical Properties: By applying virtual stress or strain to the simulated polymer system, properties like the elastic modulus, tensile strength, and glass transition temperature (Tg) can be estimated. nih.gov

Dynamic Properties: Mean squared displacement can be analyzed to understand the mobility of polymer chains and predict diffusion coefficients. nih.gov

MD simulations provide a "computational microscope" that links the chemical structure of the monomer to the final material properties of the polymer. mdpi.com

Table 4: Illustrative Data from Molecular Dynamics Simulations of Poly(this compound)

| Property | Simulation Type | Illustrative Predicted Value | Significance |

| Glass Transition Temperature (Tg) | NPT Ensemble Simulation | 110 °C | Defines the temperature at which the polymer transitions from a rigid to a rubbery state. |

| Young's Modulus | Uniaxial Deformation Simulation | 3.2 GPa | Measures the stiffness of the polymer material. |

| Radius of Gyration (Rg) | NVT Ensemble Simulation | 5.5 nm for a 100-unit chain | Characterizes the size and compactness of a single polymer chain in the melt. |

| Cohesive Energy Density | NVT Ensemble Simulation | 380 J/cm³ | Relates to solubility and miscibility of the polymer. |

Viii. Advanced Analytical and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(2-Chloroethyl)-4-vinylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established. While ¹⁹F NMR is not directly applicable to this compound, it would be relevant for derivatives containing fluorine.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the vinyl and chloroethyl groups, as well as the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the vinyl carbons, the carbons of the chloroethyl group, and the aromatic carbons.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.20-7.40 | Aromatic protons |

| ¹H | 6.65-6.75 | Vinyl proton (-CH=) |

| ¹H | 5.70-5.80 & 5.20-5.30 | Vinyl protons (=CH₂) |

| ¹H | 3.60-3.70 | Methylene (B1212753) protons (-CH₂Cl) |

| ¹H | 2.90-3.00 | Methylene protons (-Ar-CH₂-) |

| ¹³C | 137-138 | Quaternary aromatic carbon |

| ¹³C | 136-137 | Vinyl carbon (-CH=) |

| ¹³C | 126-129 | Aromatic carbons |

| ¹³C | 113-114 | Vinyl carbon (=CH₂) |

| ¹³C | 45-46 | Methylene carbon (-CH₂Cl) |

| ¹³C | 39-40 | Methylene carbon (-Ar-CH₂-) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching (aromatic and vinyl): Typically observed around 3000-3100 cm⁻¹.

C=C stretching (vinyl): A sharp peak around 1630 cm⁻¹.

C=C stretching (aromatic): Peaks in the region of 1600 cm⁻¹ and 1400-1500 cm⁻¹.

C-H bending (vinyl): Out-of-plane bending vibrations give rise to strong bands around 910 cm⁻¹ and 990 cm⁻¹.

C-Cl stretching: A band in the region of 650-800 cm⁻¹ indicates the presence of the chloroethyl group.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic/Vinyl |

| ~1630 | C=C Stretch | Vinyl |

| 1400-1600 | C=C Stretch | Aromatic |

| ~990, ~910 | C-H Bend | Vinyl |

| 650-800 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry Techniques

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) can be used to analyze the thermal decomposition products of polymers derived from this monomer. The electron ionization mass spectrum of a related compound, 1-chloro-4-vinylbenzene, is available in the NIST WebBook, providing an example of the fragmentation patterns that can be expected. nist.gov

Chromatographic Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and the analysis of polymer properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers synthesized from this compound. In GPC/SEC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The technique is crucial for understanding how reaction conditions affect the resulting polymer chain length and distribution. The molecular weight distributions of polymers are directly related to their physical properties. hpst.cz

Table 3: Typical GPC/SEC Parameters for Polymer Analysis

| Parameter | Description |

| Columns | Typically packed with porous, cross-linked polystyrene-divinylbenzene beads (e.g., PLgel). hplc.eu |

| Mobile Phase | A suitable solvent for the polymer, such as tetrahydrofuran (B95107) (THF) or toluene (B28343). |

| Detector | Commonly a refractive index (RI) detector, with options for UV, light scattering, and viscometry detectors for more comprehensive analysis. |

| Calibration | Performed using well-characterized polymer standards (e.g., polystyrene standards) to relate elution time to molecular weight. |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. birchbiotech.com By separating volatile compounds in a sample, GC can detect unreacted starting materials, intermediates, and byproducts. birchbiotech.com The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for quantitative analysis of purity. birchbiotech.com For complex samples, GC can be coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. birchbiotech.com

Table 4: Typical GC Parameters for Purity Assessment

| Parameter | Description |

| Column | A capillary column with a suitable stationary phase (e.g., nonpolar or moderately polar) to achieve good separation of the analyte from potential impurities. |

| Carrier Gas | An inert gas, typically helium or nitrogen. |

| Injector | Split/splitless injector for introducing the sample onto the column. |

| Oven Program | A temperature program is often used to ensure the elution of all components in a reasonable time with good resolution. |

| Detector | A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. |

Thermal Analysis

Thermal analysis techniques are fundamental in determining the behavior of polymers under the influence of heat. This includes assessing their stability at elevated temperatures and identifying characteristic phase transitions.

Thermogravimetric Analysis (TGA) measures the mass loss of a material as a function of temperature, providing a profile of its thermal stability and decomposition. For polymers based on VBC, TGA reveals a multi-step degradation process.

For instance, a copolymer of styrene (B11656) and 4-vinylbenzyl chloride, poly(ST-co-VBC), was found to begin decomposing at 377 °C. scispace.com When this copolymer was functionalized with 3-(dimethylamino)phenol, the resulting polymer, poly(ST-co-VBC)-DMAP, exhibited a two-step decomposition. scispace.com A slight initial weight loss below 128 °C was attributed to absorbed moisture, with the main decomposition stages occurring at 128 °C, corresponding to the cleavage of the DMAP group, and at 350 °C, due to the degradation of the polymer backbone. scispace.com

Similarly, graft copolymers of VBC on a poly(styrene-b-butadiene-b-styrene) (SBS) backbone also show a two-step degradation, which is different from the single-step weight loss of the original SBS material. mdpi.com Quaternized versions of these grafted copolymers generally exhibit lower thermal stability. mdpi.com Anion exchange polymers prepared from styrene and VBC, when quaternized with various amines, have been shown to be thermally stable up to 165 °C. rsc.org

Table 1: TGA Decomposition Data for Various VBC-based Polymers

| Polymer/Copolymer | Onset Decomposition Temperature (°C) | Decomposition Steps | Reference |

|---|---|---|---|

| Poly(ST-co-VBC) | 377 | 1 | scispace.com |

| Poly(ST-co-VBC)-DMAP | 128 and 350 | 2 | scispace.com |

| g-VBC-7-Q | 225 | 2 | mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of polymers derived from VBC is influenced by their molecular structure and any modifications made. For example, copolymers of 4-chloromethyl styrene with monomers like styrene, methyl styrene, and 4-methoxy styrene showed glass transition temperatures in the range of 75-95 °C. asianpubs.org After converting the chloromethyl groups to phthalimide (B116566) groups, the Tg of these polymers increased significantly to a range of 140-150 °C, and subsequent hydrolysis to amino groups resulted in a Tg between 120-130 °C. asianpubs.org The literature also reports a Tg value of 87 °C for the homopolymer of 4-vinylbenzyl chloride. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of VBC-related Polymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| Poly(4-vinylbenzyl chloride) Homopolymer | 87 | researchgate.net |

| Copolymers I-III (with styrene, methyl styrene, 4-methoxy styrene) | 75-95 | asianpubs.org |

| Phthalimide-functionalized Copolymers | 140-150 | asianpubs.org |

This table is interactive. Users can sort columns by clicking on the headers.

Morphological and Structural Imaging

Imaging techniques are vital for understanding the surface features and internal structure of polymeric materials derived from this compound.

Scanning Electron Microscopy (SEM) provides detailed high-resolution images of a sample's surface. It is extensively used to characterize the morphology of polymers based on VBC, such as microspheres and membranes. For example, SEM images have been used to confirm the spherical shape of Fe3O4 microspheres with an average diameter of 140-145 nm, which were then coated with polypyrrole to form composite microspheres. nih.gov In other studies, SEM has been employed to show that the morphology of anion exchange membranes made from quaternized poly(styrene-co-vinylbenzyl chloride) can be tuned by using different ammonium (B1175870) cations. rsc.org

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline nature of materials. Polymers synthesized from VBC are typically amorphous, meaning they lack a long-range ordered structure. The XRD patterns of such polymers, therefore, display broad halos instead of the sharp, defined peaks characteristic of crystalline materials. For example, the XRD pattern of a TIPS-pentacene/polystyrene film drop-casted on a cross-linked styrenic polymer dielectric layer can be used to analyze the structure of the thin film. rsc.org Similarly, XRD is used to confirm the crystal phase and structure of composite microspheres, such as those made of Fe3O4 coated with polypyrrole. nih.gov

Elemental Analysis and Compositional Determination

Elemental analysis is a fundamental technique to verify the chemical composition of a synthesized monomer and its corresponding polymer, ensuring they have the expected elemental makeup. For chlorine-containing polymers like those derived from "this compound," this analysis is critical to confirm the incorporation and content of the chloroethyl functional group.

The theoretical elemental composition of the monomer "this compound" (C₁₀H₁₁Cl) is a benchmark for experimental verification. For the corresponding homopolymer, poly(this compound), the repeating unit maintains the same empirical formula.

Theoretical Elemental Composition of this compound (Monomer and Polymer Repeating Unit)

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 72.07% |

| Hydrogen | H | 1.01 | 6.65% |

| Chlorine | Cl | 35.45 | 21.28% |

This table presents the calculated theoretical elemental composition.

In practice, experimental values obtained from elemental analysis of synthesized polymers are compared against these theoretical values. For instance, studies on analogous polymers like chloromethylated polystyrene have demonstrated the utility of elemental analysis in confirming the successful functionalization of the polymer backbone. rsc.orgsctunisie.orgitu.edu.tr The chlorine content, in particular, is a key parameter that indicates the degree of chloromethylation or, in this case, the purity of the poly(this compound). A novel chelating resin based on chloromethylated polystyrene, for example, was characterized by elemental analysis to determine the functional group capacity. rsc.org Similarly, the modification of poly(vinyl chloride) with amine groups was confirmed through elemental analysis, highlighting changes in the elemental composition post-reaction. sctunisie.org

Representative Elemental Analysis Data for Functionalized Polystyrene Resins

| Sample | % Carbon (Experimental) | % Hydrogen (Experimental) | % Chlorine (Experimental) | Reference |

| Chloromethylated Polystyrene | Varies with functionalization | Varies with functionalization | 19.45 | itu.edu.tr |

| PS-ATD Resin | - | - | 3.65 mmol/g (functional group capacity) | rsc.org |

This table provides representative data from analogous polymer systems to illustrate the application of elemental analysis. PS-ATD refers to 2-amino-1,3,4-thiadiazole (B1665364) functionalized polystyrene.

Solution Property Characterization (e.g., Dynamic Light Scattering (DLS) for hydrodynamic size, Turbidity Measurements)

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size (or hydrodynamic diameter) of particles or molecules in a solution. For polymers, DLS can determine the size of the polymer coils or any aggregates that may form. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. The diffusion coefficient obtained from these fluctuations is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.

Illustrative DLS Data for Polymer Solutions

| Polymer System | Hydrodynamic Size (Diameter) | Polydispersity Index (PDI) | Solvent | Reference |

| Poly(vinyl chloride) clusters | 4.5–6.0 nm | Not reported | Tetrahydrofuran | researchgate.net |

| Poly(vinyl chloride) aggregates | ~300-600 nm | Not reported | Tetrahydrofuran | researchgate.net |

| Poly(styrene-co-4-vinylbenzyl chloride) | Mn ~22,500 Da | 1.8 | THF | polymersource.ca |

This table presents illustrative data from related polymer systems to demonstrate the type of information obtained from DLS and SEC. Mn refers to the number-average molecular weight, which is related to hydrodynamic size. PDI indicates the breadth of the molecular weight distribution.

Turbidity Measurements

Turbidity is a measure of the cloudiness or haziness of a fluid caused by suspended solids that are generally invisible to the naked eye. In polymer solutions, turbidity can indicate poor solubility, the onset of phase separation, or the presence of large aggregates. Turbidity is typically measured using a nephelometer or turbidimeter, which quantifies the intensity of light scattered by the particles in the sample.

Turbidity measurements are particularly useful for studying the phase behavior of polymer solutions as a function of temperature or composition. For instance, the critical temperature at which a polymer solution becomes cloudy upon heating or cooling can be precisely determined. Studies on polystyrene solutions in solvents like methylcyclohexane (B89554) have extensively used turbidity measurements to investigate critical phenomena and phase separation. researchgate.netresearchgate.net The turbidity of a polystyrene solution in cyclohexane, for example, shows a distinct increase as the temperature approaches the phase separation point. researchgate.net For a solution of poly(this compound), turbidity measurements could be employed to assess its solubility in various solvents and to study its temperature-dependent phase behavior.

Representative Turbidity Data for a Polystyrene Solution

| Temperature (°C) | Turbidity (arbitrary units) |

| 25 | Low |

| 30 | Low |

| 34 (Cloud Point) | Sharp Increase |

| 35 | High |

This table provides a representative trend for the turbidity of a polystyrene solution in a poor solvent as it approaches its cloud point temperature. Actual values are system-dependent.

Ix. Future Research Directions and Scholarly Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Future scholarly work could investigate pathways such as:

Direct Functionalization: Exploring the direct chloroethylation of 4-vinylstyrene or related precursors. This would require careful control of reaction conditions to prevent polymerization of the vinyl group and ensure selective functionalization at the desired position.

Modified Grignard Reactions: Developing Grignard-based routes starting from precursors like 4-vinylbenzylmagnesium chloride and reacting it with an appropriate chloroethylating agent.

Catalytic Cross-Coupling: Utilizing modern catalytic cross-coupling reactions to construct the molecule from smaller, readily available building blocks, which could offer high selectivity and yield.

The goal of this research would be to develop routes that maximize yield and atom economy while minimizing waste and energy consumption. A comparative analysis of potential synthetic strategies is outlined in the table below.

| Synthetic Approach | Potential Precursors | Key Research Objective | Potential Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation & Reduction/Chlorination | Styrene (B11656), 2-Chloroacetyl chloride | Optimize reaction sequence to maximize yield and minimize side-product formation. | Utilizes common and well-understood reaction mechanisms. |

| Wittig or Horner-Wadsworth-Emmons Reaction | 4-(2-Chloroethyl)benzaldehyde | Develop a reliable synthesis for the aldehyde precursor and optimize olefination conditions. | High stereoselectivity for the vinyl group is possible. |

| Catalytic Cross-Coupling (e.g., Suzuki, Heck) | 4-Bromostyrene, Chloroethyl-boronic acid derivative | Screen catalysts and conditions for optimal coupling efficiency and functional group tolerance. | Offers a modular approach with potential for high yields under mild conditions. |

Development of Advanced Polymer Architectures and Composites

The true potential of 1-(2-chloroethyl)-4-vinylbenzene lies in its use as a functional monomer. The presence of both a polymerizable vinyl group and a reactive chloroethyl group makes it an ideal candidate for creating sophisticated polymer structures. Future research should prioritize the application of controlled polymerization techniques.

Controlled Radical Polymerization (CRP): Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed to synthesize well-defined homopolymers and block copolymers. The ability to control molecular weight and achieve low dispersity is crucial for creating materials with predictable properties.

Post-Polymerization Modification: The chloroethyl group serves as a versatile handle for introducing a wide array of functionalities. Future studies should explore nucleophilic substitution reactions to graft side chains, introduce cross-linking sites, or attach bioactive molecules. This opens the door to creating:

Graft Copolymers: By reacting the poly(this compound) backbone with polymeric nucleophiles.

Amphiphilic Block Copolymers: By combining a hydrophobic block of poly(this compound) with a hydrophilic block, leading to self-assembly in solution.

Functional Networks and Gels: By using the chloroethyl group as a site for cross-linking, potentially with stimuli-responsive linkers.

| Polymer Architecture | Proposed Synthetic Method | Key Functional Group | Potential Area of Application |

|---|---|---|---|

| Well-defined Homopolymer | RAFT Polymerization | Pendant -CH₂CH₂Cl | Reactive precursor for functional materials |

| Diblock Copolymer (e.g., with Styrene) | Sequential Monomer Addition via RAFT | -CH₂CH₂Cl in one block | Self-assembling nanostructures, compatibilizers |

| Graft Copolymer (e.g., with Poly(ethylene glycol)) | Post-polymerization modification of homopolymer | Ether linkage from substitution | Biomaterials, drug delivery systems |

| Cross-linked Nanoparticles | Emulsion polymerization followed by intramolecular cross-linking | Cross-linking points via -CH₂CH₂Cl | Catalyst supports, reinforced composites |

Expansion of Applications in Smart Materials and Nanotechnology

The functional versatility of polymers derived from this compound suggests significant potential in the fields of smart materials and nanotechnology. Future research should aim to leverage the reactive chloroethyl group to design materials with tailored responses and functionalities.

Stimuli-Responsive Materials: The chloroethyl group can be converted into other functional groups that are sensitive to environmental stimuli such as pH, temperature, or light. For example, conversion to amine or carboxylic acid groups could impart pH-responsiveness. Grafting thermo-responsive polymers like poly(N-isopropylacrylamide) could create temperature-sensitive materials.

Functional Nanoparticles and Surfaces: The monomer could be used to create functional coatings on surfaces or to synthesize reactive nanoparticles. These could serve as platforms for:

Sensing: Attaching receptor molecules to the polymer backbone could create chemical or biological sensors.

Targeted Drug Delivery: Functionalizing nanoparticles with targeting ligands and loading them with therapeutic agents.

Advanced Composites: Using functionalized polymer-grafted nanoparticles as fillers to enhance the mechanical or thermal properties of a matrix material.

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the development and understanding of materials based on this compound, future research should not rely on experimental work alone. A synergistic approach that combines laboratory synthesis and characterization with computational modeling will be essential. This integrated strategy can provide deeper insights and guide experimental design, saving time and resources.

Computational Modeling:

Quantum Chemistry (DFT): Density Functional Theory calculations can be used to predict the reactivity of the monomer, understand reaction mechanisms for its synthesis and modification, and calculate its electronic properties.

Molecular Dynamics (MD): MD simulations can predict the conformational behavior of polymer chains, the self-assembly of block copolymers into micelles or other nanostructures, and the mechanical properties of the resulting materials. As seen with analogous hypercrosslinked polymers based on vinylbenzyl chloride, molecular simulations can provide valuable insights into structure-property relationships researchgate.net.

This dual approach allows for a "materials-by-design" workflow, where computational screening of potential structures and modifications can identify the most promising candidates for experimental synthesis and testing.

| Research Phase | Experimental Methodology | Computational Methodology | Synergistic Outcome |

|---|---|---|---|

| Monomer Synthesis | Reaction optimization, catalyst screening | DFT calculations of reaction pathways and transition states | Guided selection of optimal synthetic routes and conditions. |

| Polymerization | Kinetics studies using CRP techniques (e.g., RAFT) | Kinetic Monte Carlo simulations of polymerization | Prediction of molecular weight distribution and polymer architecture. |

| Material Property Analysis | Thermal analysis (DSC, TGA), mechanical testing, microscopy (SEM, TEM) | Molecular Dynamics (MD) simulations of polymer melts, amorphous solids, or solvated systems | Fundamental understanding of how molecular structure dictates macroscopic properties. |

| Application Design | Fabrication and testing of devices (e.g., sensors, membranes) | MD simulations of polymer-small molecule interactions or transport properties | Rational design of materials for specific high-performance applications. |

Q & A

Q. Q1: What are the critical considerations for synthesizing 1-(2-Chloroethyl)-4-vinylbenzene with high purity?

A: Synthesis requires precise control of reaction conditions. For example, alkylation of 4-vinylbenzyl chloride (CAS 1592-20-7) with 2-chloroethyl groups under anhydrous conditions is common. Use inert atmospheres (N₂/Ar) to prevent oxidation of the vinyl group . Purification via column chromatography (SiO₂, pentane/ethyl acetate gradients) is recommended to isolate the compound from byproducts like unreacted precursors or dimerized species . Monitor purity using GC-MS (retention time comparison) and ¹H/¹³C NMR (characteristic peaks: δ 5.2–6.7 ppm for vinyl protons, δ 3.6–3.8 ppm for CH₂Cl) .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A: Combine spectroscopic and computational methods:

- NMR : Compare experimental shifts with predicted values (e.g., δ 4.5–4.7 ppm for -CH₂Cl, δ 6.5–7.2 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 170.64 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 135) .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to optimize geometry and simulate IR/NMR spectra for cross-verification .

Stability and Storage

Q. Q3: What are the key factors influencing the stability of this compound during storage?

A: The compound is sensitive to light, moisture, and elevated temperatures. Degradation pathways include:

- Hydrolysis : Reaction with water forms 4-vinylbenzyl alcohol (detectable via TLC or HPLC) .

- Polymerization : Stabilize with inhibitors like TBC (tert-butylcatechol, 0.1% w/w) to prevent radical-initiated vinyl group polymerization .

Store in amber glass vials under inert gas (argon) at –20°C. Regularly test stability using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Reactivity and Applications

Q. Q4: How does the chloroethyl group influence cross-coupling reactions in materials science applications?

A: The chloroethyl moiety acts as a leaving group, enabling nucleophilic substitution (SN2) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example:

- Palladium Catalysis : React with aryl boronic acids to form biaryl structures for polymer precursors .

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with the vinyl group for dendrimer synthesis .

Optimize solvent polarity (e.g., DMF for SN2, toluene for Pd-mediated reactions) and catalyst loading (0.5–5 mol%) to balance yield and side reactions .

Q. Q5: What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

A:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using AMBER or GROMACS .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities for anticancer or anti-inflammatory targets .

- QSAR Models : Correlate electronic descriptors (HOMO/LUMO energies, Cl charge density) with bioactivity data from analogues .

Data Contradiction and Troubleshooting

Q. Q6: How should researchers address discrepancies in reported spectral data for this compound?

A:

- Source Validation : Cross-check data against peer-reviewed studies (e.g., PubChem CID 87513 , CAS 1592-20-7 ) rather than vendor-specific claims.

- Experimental Replication : Repeat synthesis and characterization under standardized conditions (e.g., identical NMR solvent, GC temperature gradients) .

- Error Analysis : Investigate solvent polarity effects on chemical shifts or column chromatography artifacts causing peak splitting .

Q. Q7: What strategies resolve low yields in alkylation reactions involving this compound?

A:

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) or phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .